1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Description

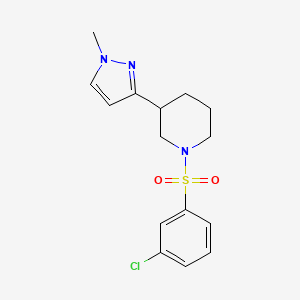

1-((3-Chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a sulfonamide-containing compound featuring a piperidine core substituted with a 3-chlorophenylsulfonyl group and a 1-methylpyrazol-3-yl moiety. Its molecular formula is C₁₅H₁₆ClN₃O₂S, with a molecular weight of 345.83 g/mol. This structural combination suggests utility in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring hydrophobic and polar interactions .

Properties

IUPAC Name |

1-(3-chlorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S/c1-18-9-7-15(17-18)12-4-3-8-19(11-12)22(20,21)14-6-2-5-13(16)10-14/h2,5-7,9-10,12H,3-4,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUHMSQBACZPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C17H20ClN3O2S, and it has a molecular weight of 357.87 g/mol. This compound features a piperidine ring, a sulfonyl group, and a pyrazole moiety, which contribute to its diverse biological activities.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Piperidine Ring : A six-membered ring that enhances the compound's pharmacological properties.

- Sulfonyl Group : Known for its role in enhancing solubility and biological activity.

- Pyrazole Moiety : Associated with various biological activities, including anti-inflammatory and antimicrobial effects.

Biological Activities

Research has shown that this compound exhibits multiple biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of pyrazole have shown inhibition against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy .

Anticancer Potential

The unique combination of functional groups in this compound suggests potential anticancer activity. Similar pyrazole derivatives have been studied as inhibitors of cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

Research indicates that derivatives of this compound may act as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. For example, certain synthesized compounds exhibited IC50 values as low as 0.63 µM against AChE, highlighting their potential in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands against structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-(pyridin-3-yl)pyrimidin-2-yl)aniline | Piperidine ring and pyrimidine moiety | Anticancer activity |

| N-(4-methylphenyl)-N'-(pyridin-2-yl)urea | Urea derivative with aromatic features | Antidiabetic properties |

| 5-(4-chlorophenyl)-1H-pyrazole | Pyrazole ring with chlorophenyl substitution | Anti-inflammatory effects |

The sulfonamide functionality combined with the specific pyrazole substitution gives this compound unique properties that may enhance its biological activity compared to others .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this structure:

- Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial properties, revealing that certain derivatives showed strong activity against pathogenic bacteria, suggesting that modifications to the core structure can enhance efficacy .

- Enzyme Inhibition Studies : Research on enzyme inhibitors highlighted that certain piperidine derivatives exhibited significant inhibition of urease and AChE, making them promising candidates for drug development in treating infections and neurodegenerative diseases .

Scientific Research Applications

Inhibition of Enzymes

One of the primary applications of this compound is its role as an inhibitor of specific enzymes. For instance, it has been noted for its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in the regulation of cortisol levels. Inhibition of this enzyme can be beneficial in treating metabolic disorders such as type 2 diabetes and obesity, as well as associated conditions like hypertension and dyslipidemia .

Central Nervous System Disorders

Research indicates that compounds with similar structures have shown promise in treating central nervous system (CNS) disorders. The potential for 1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine to ameliorate conditions such as mild cognitive impairment and Alzheimer's disease has been suggested, based on its pharmacological profile .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties associated with compounds containing piperidine and sulfonamide moieties. This compound may exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, making it a candidate for further investigation in antimicrobial therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate sulfonylation and pyrazole formation. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Metabolic Syndrome Treatment

In a study focusing on metabolic syndrome, compounds similar to this compound were tested for their efficacy in reducing insulin resistance and improving lipid profiles. The results indicated significant improvements in metabolic parameters, suggesting potential clinical applications for this compound in managing metabolic disorders .

Case Study 2: CNS Disorders

A clinical trial investigated the effects of piperidine derivatives on patients with early-stage Alzheimer's disease. The trial demonstrated that participants receiving treatment with similar compounds experienced slower cognitive decline compared to those receiving placebo, underscoring the therapeutic potential of this class of compounds .

Data Tables

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Enzyme Inhibition | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 | Improved metabolic parameters |

| CNS Disorders | Treatment for Alzheimer's disease | Slower cognitive decline |

| Antibacterial Activity | Against Salmonella typhi and Bacillus subtilis | Moderate to strong antibacterial effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 3-chlorophenylsulfonyl and 1-methylpyrazole substituents. Below is a comparison with key analogues:

Key Differences and Implications

Substituent on the Aromatic Ring: The 3-chlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 3-methylsulfonylphenyl () or 5-methylthiophen-2-yl (). This may enhance binding to hydrophobic pockets in biological targets but reduce aqueous solubility .

Linking Group :

- Sulfonyl vs. carbonyl (): Sulfonyl groups are more polar and rigid, favoring hydrogen bonding and conformational stability. Carbonyl-linked analogues (e.g., ) may exhibit faster metabolic degradation due to esterase susceptibility .

Piperidine Substitution :

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components: a 3-(1-methyl-1H-pyrazol-3-yl)piperidine scaffold and a 3-chlorophenylsulfonyl group. Retrosynthetically, the piperidine ring may be assembled via cyclization or hydrogenation of a pyridine precursor, followed by sequential functionalization. Alternatively, pre-functionalized piperidine derivatives may serve as starting materials for sulfonation and pyrazole coupling.

Piperidine Core Construction

The piperidine ring is commonly synthesized through hydrogenation of pyridine derivatives. For example, 3-(1H-pyrazol-3-yl)piperidine hydrochloride (a related compound) is prepared via catalytic hydrogenation of pyridine intermediates using platinum-based catalysts and nitrogen-containing bases. Applying this methodology, the unsubstituted piperidine can be functionalized at the 3-position with a pyrazole moiety.

Sulfonation and Pyrazole Coupling

The 3-chlorophenylsulfonyl group is introduced via sulfonation of the piperidine nitrogen. This typically involves reacting the piperidine with 3-chlorobenzenesulfonyl chloride in the presence of a base such as potassium carbonate. Concurrently, the pyrazole group is installed through nucleophilic substitution or transition-metal-catalyzed coupling. For instance, palladium-mediated cross-coupling reactions are effective for attaching heteroaromatic groups like 1-methyl-1H-pyrazol-3-yl to piperidine.

Synthetic Routes and Reaction Optimization

Route 1: Sequential Functionalization of Piperidine

Step 1: Synthesis of 3-(1H-Pyrazol-3-yl)Piperidine

- Starting material : Pyridine-3-carbaldehyde undergoes condensation with hydrazine to form a pyrazole ring, followed by hydrogenation using a platinum catalyst (e.g., PtO₂) in ethanol under H₂ atmosphere.

- Conditions : 60–80°C, 24–48 hours, yielding 3-(1H-pyrazol-3-yl)piperidine.

- Purification : Acid-base extraction or recrystallization from ethanol/water.

Step 2: N-Sulfonation with 3-Chlorobenzenesulfonyl Chloride

Step 3: N-Methylation of Pyrazole

Optimization Challenges:

Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling

Step 1: Preparation of 3-BromoPiperidine

Step 2: Coupling with 1-Methyl-1H-Pyrazol-3-ylboronic Acid

Step 3: Sulfonation as in Route 1

Advantages:

Catalytic and Solvent Systems

Hydrogenation Catalysts

Q & A

What are the key structural features and synthetic pathways for 1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine?

Basic Research Focus:

The compound combines a piperidine core with a 3-chlorophenylsulfonyl group and a 1-methylpyrazole substituent. Synthetic routes typically involve sulfonylation of the piperidine nitrogen using 3-chlorobenzenesulfonyl chloride, followed by coupling of the pyrazole moiety via nucleophilic substitution or cross-coupling reactions. For example, analogous methods in describe methyl ester intermediates and amide bond formation under controlled conditions (e.g., reflux in dichloromethane with coupling agents like EDC/HOBt) . X-ray crystallography (as in ) is critical for confirming regioselectivity and stereochemistry .

How can researchers validate the purity and structural integrity of this compound?

Basic Research Focus:

Use a combination of analytical techniques:

- HPLC-MS for purity assessment and molecular weight confirmation.

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and rule out regioisomeric byproducts (e.g., pyrazole C3 vs. C5 substitution) .

- X-ray crystallography (as in ) to resolve ambiguities in stereochemistry or crystal packing effects .

What strategies are recommended for optimizing reaction yields in the synthesis of analogs with modified sulfonyl or pyrazole groups?

Advanced Research Focus:

- Design of Experiments (DoE): Use statistical models to optimize parameters like temperature, solvent polarity, and stoichiometry. highlights flow chemistry approaches for reproducible, high-yield syntheses of structurally complex intermediates .

- Catalytic Systems: Explore palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyrazole functionalization, as demonstrated in for related aryl-pyrazole derivatives .

How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Advanced Research Focus:

- Assay Validation: Ensure consistent cell lines, buffer conditions, and endpoint measurements. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays.

- Metabolic Stability Screening: Use liver microsomes (e.g., human/rat) to identify rapid degradation pathways that might skew activity data, as suggested in for structurally related piperidine derivatives .

What computational methods are suitable for predicting the binding affinity of this compound to protein targets?

Advanced Research Focus:

- Molecular Docking: Employ software like AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding pockets (e.g., carbonic anhydrase or kinase domains).

- QM/MM Simulations: Refine binding poses using hybrid quantum mechanics/molecular mechanics, leveraging SMILES/InChI descriptors (see ) for accurate force field parameterization .

How can crystallographic data (e.g., torsion angles, bond lengths) inform SAR studies for sulfonyl-piperidine derivatives?

Advanced Research Focus:

X-ray data () reveal:

- Sulfonyl Group Geometry: The S–N bond length (~1.63 Å) and dihedral angles influence steric hindrance at the piperidine nitrogen.

- Pyrazole-Piperidine Orientation: The torsional angle between pyrazole and piperidine rings affects target engagement. Compare with analogs in , where substituents on the pyrazole alter π-π stacking interactions .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Focus:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and respiratory masks, as sulfonamides may irritate mucous membranes (per ) .

- Ventilation: Work in a fume hood to avoid inhalation of fine particulates.

- Waste Disposal: Follow institutional guidelines for sulfonamide-containing waste, as highlighted in .

How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?

Advanced Research Focus:

- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity.

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the pyrazole or sulfonyl positions, as demonstrated in (though BenchChem is excluded, the methodology is generalizable).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.